molecular formula C24H24N2O5 B2496569 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide CAS No. 900997-06-0

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide

Cat. No. B2496569
CAS RN: 900997-06-0
M. Wt: 420.465
InChI Key: XTXURSMHASRSOU-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide, also known as DM235, is a compound that has been extensively studied for its potential therapeutic applications. DM235 belongs to a class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which have been shown to have a wide range of effects on the central nervous system. In

Scientific Research Applications

Synthesis and Molecular Docking

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide and its derivatives are synthesized through various chemical processes. For instance, a compound with a similar structure, synthesized in good yield, targeted the VEGFr receptor, indicating potential anticancer activity confirmed by in silico modeling (Sharma et al., 2018).

Anticancer and Antimicrobial Activity

Derivatives of 5-oxopyrrolidine, including compounds with azole, diazole, and hydrazone moieties, demonstrated potent anticancer activity against A549 cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, highlighting the scaffold's potential for developing treatments targeting multidrug-resistant Gram-positive pathogens (Kairytė et al., 2022).

Free Radical Scavenging Activity

The compound N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative, showed potent free radical scavenging activity comparable to known antioxidants BHT and BHA. The study utilized in vitro assays and DFT-based computational methods, emphasizing the compound's potential as an antioxidant (Boudebbous et al., 2021).

Heterocyclic Chemistry

Cyanoacylation of 2-amino-tetrahydrobenzothiophene-3-carboxylate ethyl ester with cyanoacetamide afforded derivatives utilized as key intermediates for synthesizing various heterocyclic compounds, demonstrating the versatile applicability of this compound in the synthesis of biologically active molecules (Bialy & Gouda, 2011).

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-29-21-10-8-19(13-22(21)30-2)26-14-18(12-24(26)28)25-23(27)15-31-20-9-7-16-5-3-4-6-17(16)11-20/h3-11,13,18H,12,14-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXURSMHASRSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC4=CC=CC=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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